

Application of Zotepine-d6 in Therapeutic Drug Monitoring Assays

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Compound of Interest

Compound Name: Zotepine-d6

Cat. No.: B1155410

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zotepine is an atypical antipsychotic medication used in the management of schizophrenia. Therapeutic drug monitoring (TDM) of zotepine is crucial to ensure its concentration remains within the therapeutic window, optimizing efficacy while minimizing the risk of adverse effects. This document provides a detailed protocol for the quantification of zotepine in human plasma using a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, **Zotepine-d6**, ensures high accuracy and precision, correcting for matrix effects and variability during sample processing.

Principle of the Method

This method employs protein precipitation for the extraction of zotepine and the internal standard (IS), **Zotepine-d6**, from human plasma. The prepared samples are then analyzed by UPLC-MS/MS. The analytes are separated chromatographically and detected by a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of zotepine to **Zotepine-d6** against a calibration curve.

Experimental Protocols

Materials and Reagents

- Zotepine reference standard ($\geq 98\%$ purity)
- **Zotepine-d6** internal standard ($\geq 98\%$ purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Drug-free human plasma

Instrumentation

- UPLC system (e.g., Agilent 1290 UPLC)
- Tandem mass spectrometer (e.g., QTRAP 4500 MS system) with an electrospray ionization (ESI) source
- Analytical column: Phenomenex phenyl-hexyl C18 column (50.0 \times 2.1 mm, 1.7 μm)

Preparation of Solutions

- Stock Solutions (100.0 $\mu\text{g/mL}$):
 - Accurately weigh and dissolve the requisite amount of zotepine and **Zotepine-d6** standards in HPLC-grade methanol to achieve a final concentration of 100.0 $\mu\text{g/mL}$ for each.
- Working Standard Solutions:

- Prepare working standard solutions of zotepine by serial dilution of the stock solution with methanol.
- Internal Standard Working Solution (100 ng/mL):
 - Dilute the **Zotepine-d6** stock solution with methanol to prepare a working solution of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Pipette 50.0 µL of the plasma sample (blank, calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20.0 µL of the 100 ng/mL **Zotepine-d6** internal standard working solution to each tube (except for the blank matrix sample) and briefly vortex.
- Add 150.0 µL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 5.0 minutes.
- Centrifuge the samples at 15,000 rpm for 8.0 minutes at 4°C.
- Transfer 40 µL of the supernatant to a clean autosampler vial.
- Add 200 µL of purified water to the supernatant.
- Vortex the solution for 1.0 minute.
- Inject 2.0 µL of the prepared sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

- UPLC Conditions:
 - Column: Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 µm)
 - Mobile Phase A: Water with 0.1% (v/v) formic acid and 2 mM ammonium acetate
 - Mobile Phase B: Methanol with 0.1% (v/v) formic acid and 2 mM ammonium acetate

- Gradient Elution:

Time (min)	Flow Rate (mL/min)	% B
0.0	0.3	10
0.5	0.3	10
1.0	0.3	95
2.0	0.3	95
2.1	0.3	10

| 3.0 | 0.3 | 10 |

- Column Temperature: 35°C
- Injection Volume: 2.0 µL
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Zotepine	332.1	72.1

| Zotepine-d6 | 338.1 | 78.1 |

Data Presentation

Calibration Curve and Linearity

The calibration curve for zotepine was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r)
Zotepine	10.0 - 600.0	>0.99

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels.

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Low (LQC)	20.0	< 15	< 15	90 - 110	90 - 110
Medium (MQC)	50.0	< 15	< 15	90 - 110	90 - 110
High (HQC)	480.0	< 15	< 15	90 - 110	90 - 110

Lower Limit of Quantification (LLOQ)

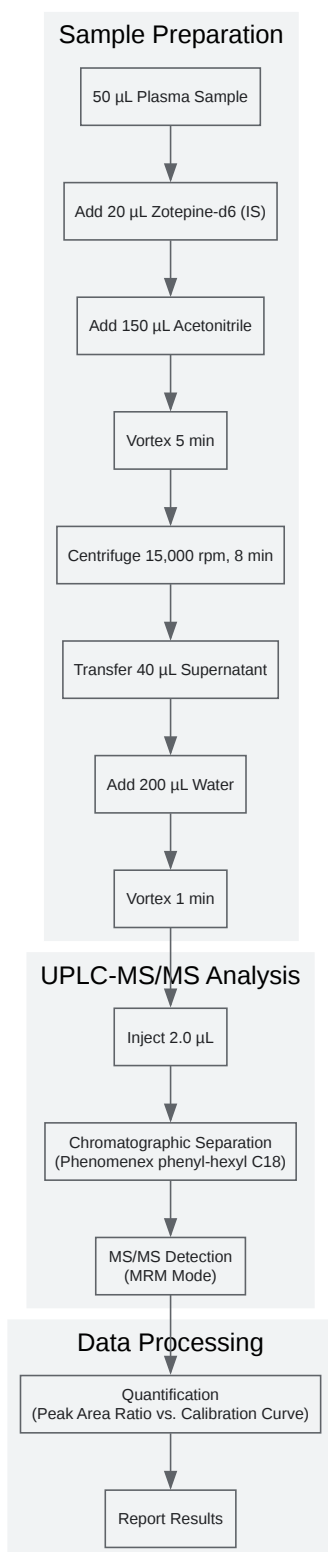
The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

Analyte	LLOQ (ng/mL)
Zotepine	10.0

Visualizations

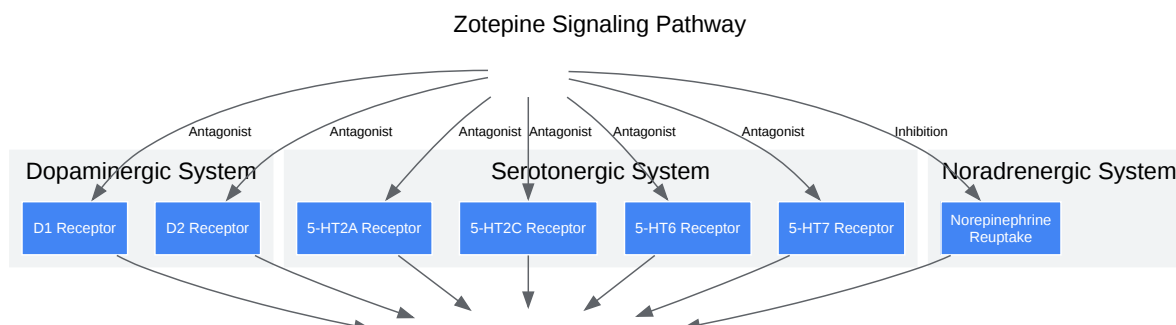
Experimental Workflow

Experimental Workflow for Zotepine TDM

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Caption: Workflow for Zotepine Therapeutic Drug Monitoring.

Zotepine Signaling Pathway



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Caption: Zotepine's Multi-receptor Antagonism.

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